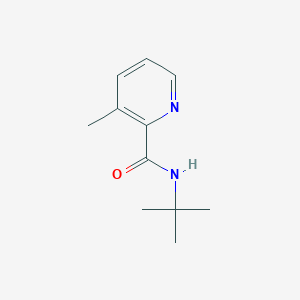

N-tert-Butyl-3-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBOIZQGIVYRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420182 | |

| Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32998-95-1 | |

| Record name | N-(1,1-Dimethylethyl)-3-methyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32998-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-3-methylpicolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-3-methylpicolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-tert-butyl-3-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-tert-Butyl-3-methylpyridine-2-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-3-methylpyridine-2-carboxamide, a substituted picolinamide, is a chemical compound with potential applications in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its known chemical and physical properties. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also presents a general, representative protocol for the synthesis of similar pyridine-2-carboxamides. Furthermore, the potential role of this compound as a key intermediate in the synthesis of biologically active molecules, such as protein kinase inhibitors, is explored through a logical workflow diagram. This technical guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in Table 1. The data presented is a compilation of information from various chemical databases and supplier specifications. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-tert-Butyl-3-methylpicolinamide, 3-Methyl-pyridine-2-carboxylic acid tert-butylamide | PubChem[1] |

| CAS Number | 32998-95-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 58.0 °C (Predicted) | ChemicalBook[3] |

| Boiling Point | 333.4 ± 30.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 13.91 ± 0.46 (Predicted) | ChemicalBook[3] |

| InChI | InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) | PubChem[1] |

| SMILES | CC1=C(N=CC=C1)C(=O)NC(C)(C)C | PubChem[1] |

Synthesis and Experimental Protocols

General Synthesis of Pyridine-2-carboxamides

The following is a representative protocol for the synthesis of N-substituted pyridine-2-carboxamides. This method involves the activation of the carboxylic acid group of a pyridine-2-carboxylic acid, followed by amidation with an amine.

Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of 3-methylpyridine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction mixture is stirred at room temperature for 1-3 hours to form the corresponding acid chloride. The solvent and excess reagent are typically removed under reduced pressure.

-

Amidation: The crude acid chloride is redissolved in a fresh portion of an aprotic solvent. To this solution, cooled to 0 °C, is added tert-butylamine (1.5-2.0 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Potential Role as a Chemical Intermediate

While direct biological activity of this compound has not been reported, it has been cited as a reactant in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a potential building block for the synthesis of 2,6-naphthyridine derivatives, which have been investigated as dual protein kinase C/D (PKC/PKD) inhibitors.

The following diagram illustrates the logical workflow of how this compound could be utilized as a key intermediate in a multi-step synthesis of a hypothetical bioactive compound.

Caption: Synthetic pathway from starting materials to a bioactive molecule.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. According to available safety data sheets, it may be harmful if swallowed and can cause eye irritation. It is also classified as harmful to aquatic life with long-lasting effects. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a pyridine derivative with established basic chemical properties. While detailed experimental and biological data are currently scarce in the public domain, its structural motif suggests its potential as a valuable intermediate in the synthesis of more complex, biologically active molecules. The general synthetic protocols and logical workflows presented in this guide offer a starting point for researchers interested in the chemistry and potential applications of this and related compounds. Further investigation is warranted to fully elucidate the experimental properties and potential biological significance of this compound.

References

N-tert-Butyl-3-methylpyridine-2-carboxamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of N-tert-Butyl-3-methylpyridine-2-carboxamide

Authored by: Gemini, Senior Application Scientist

Introduction

In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of this compound, a substituted picolinamide. While seemingly a simple molecule, its analysis serves as an exemplary case for the application of modern spectroscopic techniques.

This document is designed for researchers and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. We will systematically assemble the molecular puzzle, starting from the foundational molecular formula and progressively integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each technique provides a unique layer of information, and their combined interpretation leads to an unambiguous structural assignment. The molecular formula for our target compound is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol .[1][2]

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any spectral analysis, the molecular formula provides the first critical clue. From the formula C₁₁H₁₆N₂O, we can calculate the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds within the structure.

Calculation: DoU = C - (H/2) + (N/2) + 1 DoU = 11 - (16/2) + (2/2) + 1 DoU = 11 - 8 + 1 + 1 = 5

A DoU of 5 is highly suggestive of an aromatic system. A typical benzene or pyridine ring accounts for four degrees of unsaturation (three double bonds and one ring). The remaining degree of unsaturation strongly implies the presence of an additional double bond, most commonly a carbonyl (C=O) group, which is consistent with the "carboxamide" in the compound's name.

Part 2: Spectroscopic Analysis Workflow

Our analytical strategy involves a multi-pronged spectroscopic approach to build the structure piece by piece. This workflow is designed to be self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining Molecular Mass and Key Fragments

Expertise & Rationale: Mass spectrometry is employed first to provide an exact molecular weight, thereby validating the molecular formula. Furthermore, the fragmentation pattern offers a preliminary blueprint of the molecule's substructures, particularly identifying weaker bonds and stable fragments. For this amide, we anticipate characteristic cleavages around the bulky tert-butyl group and the amide bond.

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Expected Results: The primary goal is to observe a peak for the protonated molecule at m/z 193.13, confirming the molecular weight of 192.26. The fragmentation pattern is highly diagnostic.

| Predicted m/z | Fragment Ion | Interpretation |

| 193.13 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 137.07 | [M - C₄H₈ + H]⁺ | Loss of isobutylene, a characteristic fragmentation for a tert-butyl group. |

| 119.09 | [M - C₄H₉N + H]⁺ | Cleavage of the amide C-N bond. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl carbocation. |

FT-IR Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[3] For this compound, we expect to see clear signatures for the N-H and C=O bonds of the secondary amide, as well as vibrations characteristic of the substituted pyridine ring.

Experimental Protocol (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty crystal, which is automatically subtracted from the sample spectrum.

Data Interpretation and Expected Results: The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3350 cm⁻¹ | N-H stretch | Secondary Amide |

| 3100-3000 cm⁻¹ | C-H stretch (sp²) | Aromatic C-H (Pyridine) |

| 2970-2850 cm⁻¹ | C-H stretch (sp³) | Aliphatic C-H (Methyl, tert-Butyl) |

| ~1670 cm⁻¹ | C=O stretch (Amide I) | Secondary Amide Carbonyl[4][5] |

| ~1530 cm⁻¹ | N-H bend (Amide II) | Secondary Amide[4] |

| 1600-1450 cm⁻¹ | C=C, C=N stretches | Pyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

Expertise & Rationale: NMR is the most powerful tool for organic structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6][7] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to construct and confirm the complete molecular skeleton.

Experimental Protocol (General NMR):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire a ¹H spectrum to assess sample purity and for initial structural deductions.

-

Acquire ¹³C and DEPT-135 spectra to identify all unique carbons and their types (CH₃, CH₂, CH, C).

-

Acquire 2D spectra (COSY, HSQC, HMBC) to establish bond connectivities. All spectra are referenced to the residual solvent signal or an internal standard like TMS.[8]

¹H and ¹³C NMR - The Carbon-Hydrogen Framework

¹H NMR Interpretation: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | dd | 1H | H6 | Deshielded by adjacent ring nitrogen and ortho to the electron-withdrawing amide. |

| ~7.6 | dd | 1H | H4 | Ortho to the electron-withdrawing amide. |

| ~7.3 | dd | 1H | H5 | Coupled to both H4 and H6. |

| ~6.5 | br s | 1H | N-H | Broad signal due to quadrupolar relaxation and potential exchange. |

| ~2.4 | s | 3H | 3-CH₃ | Aromatic methyl group, slightly downfield. |

| ~1.45 | s | 9H | tert-Butyl | Nine equivalent protons result in a large singlet. |

¹³C NMR and DEPT-135 Interpretation: The ¹³C spectrum shows all unique carbon atoms, while DEPT-135 distinguishes carbons with attached protons.

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~168.0 | Absent | C=O | Amide carbonyl carbon. |

| ~158.0 | Absent | C2 | Pyridine carbon bonded to nitrogen and the amide. |

| ~148.0 | CH | C6 | Pyridine carbon bonded to nitrogen. |

| ~138.0 | CH | C4 | Pyridine CH. |

| ~132.0 | Absent | C3 | Pyridine carbon bonded to the methyl group. |

| ~125.0 | CH | C5 | Pyridine CH. |

| ~51.5 | Absent | tert-Butyl (Quaternary C) | Quaternary carbon of the tert-butyl group. |

| ~28.5 | CH₃ | tert-Butyl (CH₃) | Three equivalent methyl carbons. |

| ~19.0 | CH₃ | 3-CH₃ | Pyridine methyl carbon. |

2D NMR - Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the structural fragments identified by 1D NMR.[9][10]

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2 or 3 bonds. It is invaluable for tracing out proton networks.

Caption: Expected COSY correlations for the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (a one-bond correlation). This allows for the definitive assignment of carbon signals based on their attached, and already assigned, protons.

Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for finalizing the structure. HMBC reveals correlations between protons and carbons over 2 to 3 bonds, allowing us to connect the isolated spin systems and quaternary carbons.

Key Expected HMBC Correlations:

-

Connecting the Amide: The tert-butyl protons (~1.45 ppm) will show a correlation to the amide carbonyl carbon (~168.0 ppm) and the quaternary tert-butyl carbon (~51.5 ppm). The N-H proton (~6.5 ppm) will also correlate to the carbonyl carbon.

-

Placing the Amide on the Ring: The H6 proton (~8.4 ppm) will show a correlation to the carbonyl carbon (~168.0 ppm), definitively placing the carboxamide group at the C2 position.

-

Placing the Methyl Group: The methyl protons (~2.4 ppm) will show correlations to C3 (~132.0 ppm) and C2 (~158.0 ppm), confirming its position at C3.

Caption: Crucial HMBC correlations linking the molecular fragments.

Conclusion: The Confirmed Structure

-

Mass Spectrometry confirmed the molecular formula C₁₁H₁₆N₂O.

-

FT-IR identified the key functional groups: a secondary amide, an aromatic ring, and aliphatic groups.

-

¹H and ¹³C NMR provided the complete carbon-hydrogen framework, identifying a tert-butyl group, a methyl group, and a trisubstituted pyridine ring.

-

COSY established the connectivity of the pyridine ring protons (H4-H5-H6).

-

HSQC linked each proton to its directly attached carbon.

-

HMBC provided the final, critical links between the fragments: connecting the tert-butyl group to the amide nitrogen, the amide carbonyl to the C2 position of the pyridine ring, and the methyl group to the C3 position.

The collective evidence from this multi-technique approach unequivocally confirms the structure as This compound . This logical, evidence-based workflow represents a gold standard in modern chemical analysis, ensuring the highest degree of confidence in structural assignments for research and development.

References

- 1. This compound | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 32998-95-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 8. rsc.org [rsc.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Organic Structure Determination Using 2-D NMR Spectroscopy - Edition 2 - By Jeffrey H. Simpson Elsevier Educate [educate.elsevier.com]

An In-depth Technical Guide to N-Desmethylclobazam (CAS 32998-95-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, hazards, and pharmacological characteristics of N-Desmethylclobazam (CAS 32998-95-1), the primary active metabolite of the 1,5-benzodiazepine anticonvulsant, Clobazam.

Core Physical and Chemical Properties

N-Desmethylclobazam, also known as nor-Clobazam, is a benzodiazepine derivative.[1] Its key identifying and physical properties are summarized below.

| Property | Data | Reference |

| CAS Number | 32998-95-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 286.71 g/mol | [2][4] |

| IUPAC Name | 8-chloro-1-phenyl-1,5-dihydro-2H-benzo[b][5][6]diazepine-2,4(3H)-dione | [2] |

| Synonyms | nor-Clobazam, Demethylclobazam | [2][4] |

| Appearance | A neat solid | [1] |

| Purity | ≥98% | [1] |

| LogP | 3.497 | [7] |

| Density | 1.363 g/cm³ | [7] |

| Boiling Point | 601.8°C at 760 mmHg | [7] |

| Flash Point | 317.7°C | [7] |

| InChI Key | RRTVVRIFVKKTJK-UHFFFAOYSA-N | [1][2][3] |

| SMILES | ClC1=CC(N(C2=CC=CC=C2)C(C3)=O)=C(C=C1)NC3=O | [1] |

Hazard Identification and Safety

N-Desmethylclobazam is classified with specific hazards according to the Globally Harmonized System (GHS). Appropriate handling and storage procedures are critical for laboratory safety.

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Reference |

| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. | [4][8] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. | [4][8] |

| Acute Oral Toxicity | - | - | Harmful if swallowed. | [7] |

| Eye Irritation | - | - | Causes serious eye irritation. | [7] |

Precautionary Statements & Handling:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

Storage: Store in a dry, dark place at -20°C for long-term stability.[2] Shipped under ambient temperature as a non-hazardous chemical.[2]

Mechanism of Action: GABA-A Receptor Modulation

N-Desmethylclobazam, like its parent compound Clobazam, exerts its anticonvulsant effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A).[6][9] This modulation enhances the inhibitory effect of GABA, leading to reduced neuronal excitability.[6]

A key characteristic of N-Desmethylclobazam is its binding affinity profile across different GABA-A receptor subtypes. Studies have shown that it displays a significantly greater binding affinity for α2-containing receptor complexes compared to α1-containing complexes.[10][11] This selectivity is noteworthy, as the α2 subunit is believed to mediate anticonvulsant effects, while the α1 subunit is more associated with sedative actions.[10][11]

Caption: GABA-A receptor signaling pathway modulated by N-Desmethylclobazam.

Experimental Protocols

Quantification in Human Plasma via HPLC-UV

This protocol details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of Clobazam and N-Desmethylclobazam in human plasma, adapted from published methodologies.[12][13]

Objective: To accurately quantify N-Desmethylclobazam concentrations for therapeutic drug monitoring.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.3 mL of human plasma in a centrifuge tube, add an internal standard (e.g., Diazepam).[12]

-

Add 1 mL of extraction solvent (e.g., hexane:dichloromethane, 1:1, v/v).[12][13]

-

Vortex the mixture for 1 minute, followed by centrifugation at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[14]

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Construct a calibration curve using known concentrations of N-Desmethylclobazam (e.g., 200–3000 ng/mL).[12][13]

-

The retention time for N-Desmethylclobazam is approximately 5.82 minutes under these conditions.[13]

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Experimental workflow for HPLC-UV analysis of N-Desmethylclobazam.

GABA-A Receptor Binding Affinity Assay

This protocol describes a radioligand binding assay to determine the affinity (Ki) of N-Desmethylclobazam for specific GABA-A receptor subtypes, based on the methodology described by Jensen et al.[10][11]

Objective: To characterize the binding profile of N-Desmethylclobazam at different human GABA-A receptor α-subunits.

Methodology:

-

Receptor Preparation:

-

Use Human Embryonic Kidney (HEK293) cells transiently transfected with cDNA encoding specific human GABA-A receptor subunit combinations (e.g., α₁β₂γ₂, α₂β₂γ₂, α₃β₂γ₂, or α₅β₂γ₂).[10][11]

-

Prepare cell membrane homogenates from the transfected cells. The total protein content of the homogenate should be determined.[10]

-

-

Radioligand Binding Assay:

-

Incubate the cell membrane homogenates with a constant concentration of a suitable radioligand, such as [³H]-flumazenil.[10][11]

-

Add increasing concentrations of unlabeled N-Desmethylclobazam to compete for binding with the radioligand.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding of [³H]-flumazenil against the logarithm of the N-Desmethylclobazam concentration.

-

Determine the IC₅₀ value (the concentration of N-Desmethylclobazam that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]

-

Reported Ki values for N-Desmethylclobazam range from 147 nM to 668 nM across different α-subtypes.[10]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Desmethylclobazam | C15H11ClN2O2 | CID 89657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of clobazam, N-desmethylclobazam and their hydroxy metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Clobazam? [synapse.patsnap.com]

- 7. N-Desmethyl Clobazam | CAS#:22316-55-8 | Chemsrc [chemsrc.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Clobazam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]

- 11. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Clobazam and Its Major Metabolite N-desmethylclobazam in Human Plasma with High-Performance Liquid Chromatography [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The analysis of clobazam and its metabolite desmethylclobazam by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of N-tert-Butyl-3-methylpyridine-2-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-3-methylpyridine-2-carboxamide, a synthetic small molecule, has emerged as a compound of interest within the domain of neuroprotective agent development. This technical guide provides a comprehensive overview of its core biological activity, focusing on its role as an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and workflows to facilitate further research and development efforts.

Core Biological Activity: SARM1 Inhibition

This compound has been identified as a potential inhibitor of SARM1. SARM1 is an enzyme that, when activated, depletes the essential cellular metabolite nicotinamide adenine dinucleotide (NAD+), leading to a cascade of events culminating in axonal degeneration. This process is implicated in the pathology of a wide range of neurodegenerative diseases and injuries. By inhibiting the NADase activity of SARM1, this compound is proposed to preserve axonal integrity and function.

Signaling Pathway

The mechanism of action of this compound is centered on the SARM1-mediated axonal destruction pathway. In response to neuronal injury or stress, SARM1 is activated, leading to the rapid catabolism of NAD+. This depletion of NAD+ is a critical step that triggers energy failure and subsequent fragmentation of the axon. This compound is believed to interfere with this process, thereby protecting the neuron from degeneration.

Quantitative Data

While this compound is cited as a SARM1 inhibitor in patent literature, specific quantitative data such as IC50 or EC50 values are not publicly available at this time. The compound is listed as an example in patents focused on the discovery of SARM1 inhibitors for neurological disorders, suggesting it has shown activity in screening campaigns. Further research is required to quantify its potency and efficacy.

Table 1: Summary of Available Biological Data

| Compound | Target | Activity Type | Quantitative Data | Source |

| This compound | SARM1 | Inhibition | Not Available | Patent: US11629136B1[1] |

Experimental Protocols

To facilitate the investigation of this compound, this section details standardized experimental protocols for assessing SARM1 inhibition and neuroprotective effects in vitro.

SARM1 NADase Activity Assay

This assay is designed to measure the enzymatic activity of SARM1 and the inhibitory potential of test compounds. A fluorogenic method is commonly employed.

Principle: The assay measures the hydrolysis of a non-fluorescent NAD+ analog, such as etheno-NAD (ε-NAD), by SARM1. Upon cleavage, the resulting etheno-adenosine diphosphate ribose (ε-ADPR) is fluorescent, and the increase in fluorescence is proportional to SARM1 activity.

Materials:

-

Recombinant human SARM1 protein

-

Etheno-NAD (ε-NAD) substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

Control inhibitor (e.g., DSRM-3716)

-

384-well, black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of recombinant SARM1 in assay buffer.

-

Serially dilute the test compound and control inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add the SARM1 solution to wells containing either the test compound, control inhibitor, or vehicle (DMSO).

-

Initiate the reaction by adding the ε-NAD substrate to all wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

In Vitro Neuronal Protection Assay

This assay evaluates the ability of a compound to protect neurons from a toxic insult that induces axonal degeneration.

Principle: Primary neurons or a neuronal cell line are cultured and then exposed to a neurotoxic agent in the presence or absence of the test compound. Neuronal viability or axon integrity is then assessed.

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., glutamate for excitotoxicity, vincristine for microtubule disruption-induced axonopathy)

-

Test compound (this compound)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Fluorescence microscope and reagents for immunocytochemistry (e.g., anti-β-III tubulin antibody)

-

96-well cell culture plates

Procedure:

-

Seed neurons in 96-well plates and allow them to differentiate and form axonal networks.

-

Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding the neurotoxic agent to the culture medium. Include a vehicle-treated control group and a toxin-only control group.

-

Incubate for a period sufficient to induce axonal degeneration (e.g., 24-48 hours).

-

Assess neuronal viability using a cell viability assay according to the manufacturer's instructions.

-

Alternatively, fix the cells and perform immunocytochemistry for a neuronal marker like β-III tubulin to visualize and quantify axon integrity.

-

Calculate the percentage of neuroprotection conferred by the test compound relative to the toxin-only control.

Conclusion

This compound represents a promising starting point for the development of novel neuroprotective therapeutics targeting the SARM1 pathway. While the currently available data is limited, the established role of SARM1 in axonal degeneration provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the biological activity of this and related compounds, with the ultimate goal of translating these findings into effective treatments for a range of debilitating neurological disorders.

References

N-tert-Butyl-3-methylpyridine-2-carboxamide: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-3-methylpyridine-2-carboxamide, also known as N-tert-Butyl-3-methylpicolinamide, is a pyridine carboxamide derivative that has garnered significant attention in the field of medicinal chemistry. While not recognized for intrinsic biological activity, its importance lies in its role as a crucial starting material and key intermediate in the synthesis of a variety of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of its chemical and physical properties, its pivotal role in the synthesis of advanced drug candidates, and detailed experimental protocols for its preparation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 32998-95-1 |

| Appearance | Solid |

| InChI Key | XYBOIZQGIVYRFV-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)C(=O)NC(C)(C)C |

Significance in Drug Discovery and Organic Synthesis

The primary significance of this compound is its utility as a versatile building block in the development of novel therapeutics. Its unique structure provides a scaffold for the synthesis of more complex molecules targeting a range of biological pathways involved in various diseases.

Intermediate in the Synthesis of NIK Inhibitors

This compound serves as a key reactant in the synthesis of inhibitors of NF-κB-inducing kinase (NIK). NIK is a critical component of the non-canonical NF-κB signaling pathway, which is implicated in immunity, inflammation, and the progression of certain cancers.[1][2][3] The development of small molecule inhibitors of NIK is a promising therapeutic strategy for these conditions.[1][2]

Precursor for Compounds Targeting Ferroptosis-Related Disorders

This carboxamide is also utilized in the preparation of heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders.[4] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation and is implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer.[5][6] The synthesis of compounds that can modulate this pathway is an active area of research.[4][5]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on procedures outlined in patent literature.[7]

Synthesis of this compound [7]

-

Reactants:

-

3-methylpyridine-2-carbonitrile

-

tert-butanol

-

Sulfuric acid

-

-

Procedure:

-

To a stirred solution of 3-methylpyridine-2-carbonitrile (1.00 equivalent) and tert-butanol, add sulfuric acid (2.20 equivalents) dropwise at 70 °C.

-

Stir the resulting solution for 30 minutes at 75 °C.

-

Dilute the reaction mixture with water and adjust the pH to neutrality.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude material can be purified by flash chromatography on silica gel.

-

Visualizations

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of biologically active compounds.

Conclusion

References

- 1. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]

- 4. JP2022523860A - Complex aromatics and heterobicyclic aromatic derivatives for the treatment of ferrotosis-related disorders - Google Patents [patents.google.com]

- 5. Ferroptosis-related small-molecule compounds in cancer therapy: Strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent progress of ferroptosis in cancers and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]

The Pharmacological Landscape of Substituted Pyridine-2-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2-carboxamides represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of their pharmacological profile, focusing on their roles as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), and ribonucleotide reductase, as well as their potential as antimicrobial and antimycobacterial agents. This document details quantitative bioactivity data, comprehensive experimental protocols, and visual representations of key signaling pathways to support ongoing research and drug development efforts in this area.

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo activities of representative substituted pyridine-2-carboxamides across various biological targets.

Table 1: Inhibitory Activity of Pyridine-2-Carboxamides against HPK1

| Compound | Assay Type | Target | IC50 (nM) | Cell-Based Assay | Cell Line | EC50 (nM) | In Vivo Model | TGI (%) | Reference |

| Compound 19 | Enzymatic | HPK1 | - | IL-2 Secretion | Jurkat T cells | - | CT26 Syngeneic | 94.3 | [1] |

| MC38 Syngeneic | 83.3 | [1] | |||||||

| Compound 21 | ADP-Glo | HPK1 | 1.0 | p-SLP76 Inhibition | Jurkat T cells | - | - | - | [2] |

| IL-2 Secretion | Jurkat T cells | - | - | - | [2] | ||||

| ISR-05 | Radiometric HotSpot™ | HPK1 | 24,200 | - | - | - | - | - | [3] |

| ISR-03 | Radiometric HotSpot™ | HPK1 | 43,900 | - | - | - | - | - | [3] |

TGI: Tumor Growth Inhibition

Table 2: Inhibitory Activity of Pyridine-2-Carboxamides against SHP2

| Compound | Assay Type | Target | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) | In Vivo Model | TGI (%) | Reference |

| Compound C6 | Enzymatic | SHP2 | 0.13 | Antiproliferative | MV-4-11 | 3.5 | MV-4-11 Xenograft | 69.5 (at 30 mg/kg) | [4] |

| P9 (PROTAC) | Enzymatic | SHP2 | 95 | Antiproliferative | KYSE-520 | - | KYSE-520 Xenograft | ~100 (at 50 mg/kg) | [5] |

Table 3: Antimicrobial and Antimycobacterial Activity of Pyridine-2-Carboxamides

| Compound Series/Derivative | Organism | MIC (µg/mL) | Reference |

| N-alkylated pyridine-based organic salts | S. aureus | 56 (Compound 66) | [6] |

| E. coli | 55 (Compound 65 & 61) | [6] | |

| Pyridine derivatives (compounds 4, 6, 7, 8, 9) | S. aureus | 75 (Compounds 7 & 8, bacteriostatic) | [7] |

| S. mutans | 75 (Compounds 6, 7, 8, bactericidal) | [7] | |

| P. aeruginosa | 75 (Compound 8, bactericidal) | [7] | |

| C. albicans | 37.5 (Compound 6, fungiostatic) | [7] | |

| Imidazo[2,1-b][8][9][10]thiadiazole containing pyridines | Various Bacteria | 4-64 | [11] |

| Fungi | 8 (Compounds 17a & 17d) | [11] | |

| Pyridine carboxamide derivative (10c) | M. tuberculosis H37Rv | - | [12] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

HPK1 Inhibition Assays

2.1.1. ADP-Glo™ Kinase Assay [2][10][13][14]

This luminescent kinase assay quantifies the amount of ADP produced during a kinase reaction.

-

Materials:

-

HPK1 enzyme

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Test compounds (substituted pyridine-2-carboxamides)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable buffer (e.g., Kinase Buffer).

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of HPK1 enzyme solution.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

-

SHP2 Inhibition Assays

2.2.1. In Vitro SHP2 Phosphatase Assay using DiFMUP [15][16][17][18]

This fluorogenic assay measures the enzymatic activity of SHP2.

-

Materials:

-

Recombinant full-length wild-type SHP2 protein

-

Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Test compounds

-

384-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add 5 µL of the diluted test compound or DMSO to the wells of a 384-well plate.

-

Add 10 µL of the SHP2 enzyme solution to each well.

-

Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

-

Immediately measure the fluorescence kinetics in a microplate reader (e.g., excitation at 360 nm and emission at 460 nm) for 30-60 minutes.

-

Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vivo Xenograft Model for SHP2 Inhibitors[19][20][21]

This protocol outlines a general procedure for evaluating the in vivo efficacy of SHP2 inhibitors in a mouse xenograft model.

-

Animal Model: Immunodeficient mice (e.g., nude mice).

-

Tumor Model: Subcutaneous xenograft of a human cancer cell line (e.g., KYSE-520 esophageal squamous cell carcinoma).

-

Procedure:

-

Culture the selected cancer cell line to the required number.

-

Subcutaneously implant the tumor cells into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Prepare the dosing solution of the test compound (e.g., in a vehicle suitable for oral or intraperitoneal administration).

-

Administer the compound or vehicle control to the respective groups at the determined dose and schedule.

-

Monitor tumor volume and body weight of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for p-ERK levels).

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

-

Antimycobacterial Minimum Inhibitory Concentration (MIC) Determination[22][23][24][25]

This method determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.

-

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth or 7H10 agar

-

Test compounds

-

96-well or 384-well microtiter plates

-

-

Procedure (Broth Microdilution):

-

Prepare serial two-fold dilutions of the test compounds in the microtiter plates.

-

Prepare an inoculum of the mycobacterial strain and adjust it to a standard turbidity.

-

Add the inoculum to each well containing the test compound.

-

Include a drug-free control (growth control) and a medium-only control (sterility control).

-

Seal the plates and incubate at 37°C for a specified period (e.g., 7-21 days).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the mycobacteria.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological activities of substituted pyridine-2-carboxamides.

HPK1 Signaling in T-Cell Activation

SHP2 Signaling in the RAS/MAPK Pathway

Ribonucleotide Reductase in DNA Synthesis

General Workflow for In Vitro Bioactivity Assessment

References

- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biofeng.com [biofeng.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HPK1 Kinase Enzyme System Application Note [promega.com]

- 14. promega.com [promega.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-tert-Butyl-3-methylpyridine-2-carboxamide: A Key Intermediate in Kinase Inhibitor Synthesis

Introduction: The Unassuming Precursor to Potent Biological Modulators

N-tert-Butyl-3-methylpyridine-2-carboxamide, a substituted picolinamide, represents a critical building block in the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. While not a therapeutic agent in its own right, its unique structural features make it an ideal starting material for the construction of molecules that target key signaling pathways implicated in a range of human diseases. This guide provides a comprehensive review of the literature and history surrounding this important chemical entity, with a particular focus on its application in the development of dual Protein Kinase C (PKC) and Protein Kinase D (PKD) inhibitors. For researchers and drug development professionals, understanding the synthesis, properties, and strategic utility of this compound is paramount for the rational design of next-generation kinase inhibitors.

Physicochemical Properties and Identification

A solid understanding of the fundamental properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| CAS Number | 32998-95-1 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-tert-Butyl-3-methylpicolinamide, 3-Methyl-pyridine-2-carboxylic acid tert-butylamide | PubChem[1] |

Historical Context and Emergence in Drug Discovery

Synthetic Pathways: From Precursor to Key Intermediate

The synthesis of this compound is a multi-step process that begins with readily available precursors. The following protocols outline the key transformations.

Experimental Protocol 1: Synthesis of 3-Methylpicolinic Acid

The precursor to the title compound is 3-methylpicolinic acid, which can be synthesized from 3-picoline (3-methylpyridine).

Step 1: Oxidation of 3-Picoline

A common method for this transformation is the oxidation of the methyl group to a carboxylic acid.

-

Materials: 3-picoline, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-picoline in water.

-

Slowly add a solution of potassium permanganate in water to the flask. The reaction is exothermic and should be controlled by external cooling.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3-methylpicolinic acid.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain pure 3-methylpicolinic acid.[4]

-

Experimental Protocol 2: Amide Coupling to form this compound

The final step involves the formation of an amide bond between 3-methylpicolinic acid and tert-butylamine.

-

Materials: 3-methylpicolinic acid, thionyl chloride (SOCl₂), or a suitable coupling agent (e.g., HATU, HOBt/EDC), tert-butylamine, an inert solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF)), and a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)).

-

Procedure (via Acid Chloride):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methylpicolinic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the acid chloride is formed.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-methylpicolinoyl chloride.

-

In a separate flask, dissolve tert-butylamine and a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane.

-

Cool the amine solution in an ice bath and slowly add a solution of the crude 3-methylpicolinoyl chloride in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

-

Procedure (via Coupling Agents):

-

In a round-bottom flask, dissolve 3-methylpicolinic acid, tert-butylamine, and a non-nucleophilic base (e.g., DIPEA) in an inert solvent like DMF.

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the mixture.

-

Stir the reaction at room temperature for several hours until completion.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Caption: Synthetic route to this compound.

Mechanism of Action and Application in Drug Development

The primary significance of this compound in drug development lies in its role as a key synthetic intermediate for 2,6-naphthyridine-based dual inhibitors of Protein Kinase C (PKC) and Protein Kinase D (PKD).

The PKC/PKD Signaling Axis

PKC and PKD are families of serine/threonine kinases that are crucial transducers of cellular signals downstream of diacylglycerol (DAG) and phorbol esters.[5] These kinases are involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and migration. Dysregulation of the PKC/PKD signaling pathway has been implicated in various diseases, most notably cancer and cardiovascular conditions like heart failure.[6]

The activation of PKD is often dependent on upstream PKC isoforms. Upon activation by DAG, novel and conventional PKCs can phosphorylate and activate PKD. Activated PKD then translocates to different cellular compartments, including the nucleus, where it phosphorylates a variety of substrates, leading to the regulation of gene expression and other cellular responses.[6]

Role as a Pharmacophore Component

This compound provides the foundational scaffold for the synthesis of potent 2,6-naphthyridine inhibitors. In the final inhibitor molecules, the pyridine ring of the carboxamide is incorporated into the bicyclic 2,6-naphthyridine core. The tert-butyl amide group often serves as a key interacting moiety within the ATP-binding pocket of the target kinase, contributing to the inhibitor's potency and selectivity. The 3-methyl group on the pyridine ring can also influence the conformation and electronic properties of the molecule, impacting its binding affinity.

The development of orally available 2,6-naphthyridine inhibitors has demonstrated significant therapeutic potential. For instance, the compound identified as 13c in a 2010 Journal of Medicinal Chemistry article, which is synthesized from a derivative of this compound, exhibited a PKD1 IC₅₀ of 0.6 nM.[3] These inhibitors function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.

Caption: Simplified PKC/PKD signaling pathway and the point of intervention.

Quantitative Data on Derived Inhibitors

The utility of this compound as a precursor is best illustrated by the high potency of the final inhibitor compounds. The following table summarizes the inhibitory activity of a key 2,6-naphthyridine derivative synthesized using this intermediate.

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 13c | PKD1 | 0.6 | J. Med. Chem. 2010, 53, 5400–5421[3] |

Conclusion and Future Perspectives

This compound has emerged from the realm of chemical intermediates to become a cornerstone in the synthesis of highly potent and selective kinase inhibitors. Its structural features are ideally suited for elaboration into the 2,6-naphthyridine scaffold, which has proven to be a privileged structure for targeting the PKC/PKD signaling axis. The successful development of orally bioavailable inhibitors with nanomolar potency underscores the value of this precursor in modern drug discovery.

Future research will likely continue to leverage the synthetic accessibility of this compound to generate novel analogs with improved pharmacokinetic properties and enhanced selectivity profiles. Further exploration of the structure-activity relationships of 2,6-naphthyridine derivatives will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases driven by aberrant kinase signaling. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of kinase inhibitor development.

References

- 1. This compound | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 32998-95-1 [sigmaaldrich.com]

- 3. otavachemicals.com [otavachemicals.com]

- 4. 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Activation of Protein Kinase C and Protein Kinase D in Human Natural Killer Cells: Effects of Tributyltin, Dibutyltin, and Tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to N-tert-Butyl-3-methylpyridine-2-carboxamide

Abstract

N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS: 32998-95-1) is a substituted picolinamide derivative with applications in synthetic chemistry, serving as a key reactant in the preparation of advanced chemical entities such as dual protein kinase inhibitors[1]. The unambiguous confirmation of its molecular structure is paramount for ensuring the validity of subsequent experimental outcomes. This technical guide provides a detailed analysis of the essential spectroscopic data required for the structural elucidation and quality control of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind spectral features. This document is intended for researchers, chemists, and quality assurance professionals who require a foundational understanding and a practical reference for the characterization of this molecule.

Molecular Structure and Functional Group Analysis

This compound possesses a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol [2]. The molecule's architecture is built upon a pyridine-2-carboxamide core, featuring two key substituents: a methyl group at the 3-position of the pyridine ring and a bulky tert-butyl group attached to the amide nitrogen.

The primary functional groups that define its chemical and spectral properties are:

-

Aromatic Pyridine Ring: A heteroaromatic system that governs the chemical shifts in the downfield region of the NMR spectrum.

-

Secondary Amide: The -C(=O)NH- linkage is a critical feature, giving rise to characteristic signals in both NMR and IR spectroscopy.

-

Tert-Butyl Group: A sterically demanding alkyl group that produces a highly characteristic singlet in ¹H NMR due to the magnetic equivalence of its nine protons.

-

Methyl Group: An electron-donating group on the pyridine ring that influences the electronic environment of the aromatic system.

Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the connectivity and chemical environment of atoms within the structure.

Experimental Protocol: NMR Analysis

A robust protocol for acquiring high-quality NMR data is essential for accurate interpretation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility, but DMSO-d₆ can be advantageous for observing exchangeable protons like the amide N-H.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic region[3].

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) at a constant temperature, typically 298 K.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H6 | ~8.4 | dd | 1H | Pyridine C6-H |

| H4 | ~7.6 | dd | 1H | Pyridine C4-H |

| H5 | ~7.2 | dd | 1H | Pyridine C5-H |

| NH | ~7.9 | br s | 1H | Amide N-H |

| 3-CH₃ | ~2.5 | s | 3H | Pyridine C3-CH₃ |

| t-Bu | ~1.5 | s | 9H | -C(CH₃)₃ |

Expert Interpretation:

-

Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring (H4, H5, H6) are expected to appear as distinct signals. H6, being adjacent to the ring nitrogen, will be the most deshielded. H4 and H5 will exhibit coupling to each other (ortho-coupling, J ≈ 7-8 Hz) and to H6 (meta- and para-coupling, J ≈ 1-2 Hz), resulting in doublet of doublets (dd) multiplicities for all three aromatic protons.

-

Amide Proton (δ ~7.9 ppm): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

Aliphatic Region (δ 1.0-3.0 ppm): This region is characterized by two sharp singlets. The signal around δ 2.5 ppm corresponds to the three protons of the methyl group at the C3 position. The most upfield signal, a strong singlet integrating to nine protons around δ 1.5 ppm, is the unambiguous signature of the magnetically equivalent methyl groups of the tert-butyl substituent.

Caption: Key ¹H NMR environments and expected couplings.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Predicted δ (ppm) | Assignment |

| ~168 | Amide Carbonyl (C=O) |

| ~158 | Pyridine C2 |

| ~148 | Pyridine C6 |

| ~138 | Pyridine C4 |

| ~133 | Pyridine C3 |

| ~122 | Pyridine C5 |

| ~51 | t-Butyl Quaternary C |

| ~29 | t-Butyl CH₃ |

| ~20 | Pyridine C3-CH₃ |

Expert Interpretation:

-

Carbonyl Carbon (δ ~168 ppm): The amide carbonyl carbon is typically found in this downfield region, clearly distinguished from the aromatic carbons.

-

Pyridine Carbons (δ 120-160 ppm): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the carboxamide group (C2) and the carbon adjacent to the nitrogen (C6) are the most deshielded. The signal for C3, bearing the methyl group, will also be in this region.

-

Aliphatic Carbons (δ 20-55 ppm): Three signals are expected in the upfield region. The quaternary carbon of the tert-butyl group appears around δ 51 ppm. The three equivalent methyl carbons of the tert-butyl group give a strong signal near δ 29 ppm, while the carbon of the 3-methyl group appears around δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Analysis

-

Method: The spectrum can be obtained from a solid sample prepared as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Bands and Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2970-2860 | C-H Stretch | Aliphatic (t-Bu, Me) |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide |

| ~1590, ~1470 | C=C, C=N Stretch | Pyridine Ring |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| ~1365 | C-H Bend | t-Butyl (Umbrella) |

Expert Interpretation: The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.

-

A moderately sharp peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

-

A very strong, sharp absorption around 1670 cm⁻¹ is the Amide I band , corresponding to the C=O stretching vibration . This is one of the most prominent peaks in the spectrum.

-

The Amide II band , resulting from N-H bending, is expected near 1540 cm⁻¹ .

-

Multiple peaks in the 2860-2970 cm⁻¹ region confirm the presence of aliphatic C-H bonds from the tert-butyl and methyl groups. A characteristic absorption near 1365 cm⁻¹ is indicative of the tert-butyl group[4].

-

Absorptions for the pyridine ring's C=C and C=N stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and crucial information about the molecule's fragmentation pattern.

Experimental Protocol: MS Analysis

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass, allowing for molecular formula confirmation.

Table 4: Predicted High-Resolution MS Data

| Ion | Calculated Exact Mass | Observed m/z |

| [M]⁺ | 192.1263 | - |

| [M+H]⁺ | 193.1335 | ~193.13 |

| [M+Na]⁺ | 215.1155 | ~215.12 |

(Data derived from PubChem predictions)[5]

Expert Interpretation & Fragmentation Pathway: The primary goal is to observe the protonated molecular ion, [M+H]⁺, at m/z ≈ 193.13. The high-resolution mass should match the calculated exact mass for C₁₁H₁₇N₂O⁺ (193.1335), confirming the elemental composition.

Under conditions that induce fragmentation (e.g., tandem MS/MS), a primary cleavage event is the loss of the stable tert-butyl carbocation or isobutylene.

-

Pathway A: Loss of isobutylene (56 Da) from the [M+H]⁺ ion, leading to a fragment at m/z ≈ 137.

-

Pathway B: Cleavage of the amide C-N bond, potentially leading to a fragment corresponding to the 3-methylpicolinoyl cation at m/z ≈ 136.

Caption: Plausible ESI-MS/MS fragmentation pathways.

Conclusion: A Self-Validating Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by the collective evidence from NMR, IR, and MS analyses. The ¹H NMR spectrum validates the presence and connectivity of all proton environments, most notably the distinct aromatic signals and the characteristic singlets for the methyl and tert-butyl groups. The ¹³C NMR spectrum confirms the carbon skeleton, including the critical amide carbonyl. IR spectroscopy provides definitive proof of the key functional groups, particularly the secondary amide linkage. Finally, high-resolution mass spectrometry anchors the analysis by confirming the elemental composition and molecular weight. The congruence across these orthogonal techniques provides a robust, self-validating system for the positive identification and quality assessment of this important chemical building block.

References

- 1. N-T-BUTYL-3-METHYL PYRIDINE-2-CARBOXAMIDE CAS#: 32998-95-1 [amp.chemicalbook.com]

- 2. This compound | C11H16N2O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]

Solubility Profile of N-tert-Butyl-3-methylpyridine-2-carboxamide: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of N-tert-Butyl-3-methylpyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug development. An understanding of a compound's solubility in various solvents is fundamental for its synthesis, purification, formulation, and delivery. This document compiles available physicochemical data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for this process.

Physicochemical Properties

This compound is a solid compound.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-tert-Butyl-3-methylpicolinamide, 3-Methyl-pyridine-2-carboxylic acid tert-butylamide | [1][3][4] |

| CAS Number | 32998-95-1 | |

| Molecular Formula | C₁₁H₁₆N₂O | [1][4] |

| Molecular Weight | 192.26 g/mol | [1] |

| Melting Point | 58.0 °C | [1][4] |

| Boiling Point (Predicted) | 333.4 ± 30.0 °C | [1][4] |

| Density (Predicted) | 1.018 ± 0.06 g/cm³ | [1][4] |

Quantitative Solubility Data

As of the latest review of publicly available data, specific quantitative solubility measurements for this compound in various organic and aqueous solvents are not available. A safety data sheet for the compound explicitly states "Solubility: no data available". Researchers are advised to determine solubility experimentally based on their specific requirements.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Diethyl Ether | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware